SNX-2112
Overview
Description
SNX-2112 is a potent and selective inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and degradation of many proteins that regulate cell growth, survival, and apoptosis . This compound has shown significant anticancer activity and is currently being investigated in clinical trials for the treatment of various solid tumors and hematologic malignancies .
Mechanism of Action
Target of Action
SNX-2112, also known as PF-04928473, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays a crucial role in maintaining the conformation, stability, and function of its client proteins, many of which are protein kinases or transcription factors that are important in cellular carcinogenesis .
Mode of Action
This compound competitively binds to the N-terminal ATP binding pocket of Hsp90 . This binding inhibits the function of Hsp90, leading to the degradation of Hsp90 client proteins .
Biochemical Pathways
This compound has been shown to inhibit the Akt/mTOR signaling pathway in various cancer cells . This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can suppress the proliferation, migration, and invasion of cancer cells . It also reduces the expression levels of endoplasmic reticulum (ER)-localized molecular chaperones and unfolded protein response (UPR)-related proteins, suggesting that this compound can suppress ER stress and thus, inactivate the UPR .
Pharmacokinetics
It is known that this compound is orally bioactive . Its prodrug, SNX-5422, is rapidly converted to this compound in tumor tissues
Result of Action
This compound has been shown to potently inhibit tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors . It induces apoptosis via caspase-8, -9, -3, and poly (ADP-ribose) polymerase cleavage . It also inhibits cytokine-induced Akt and extracellular signal-related kinase (ERK) activation .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, this compound can overcome the growth advantages conferred by interleukin-6, insulin-like growth factor-1, and bone marrow stromal cells . It also inhibits tube formation by human umbilical vein endothelial cells via abrogation of eNOS/Akt pathway and markedly inhibits osteoclast formation via down-regulation of ERK/c-fos and PU.1 .
Biochemical Analysis
Biochemical Properties
SNX-2112 selectively binds to the ATP pocket of Hsp90α and Hsp90β with a Kd of 16 nM . It has been found to interact with various biomolecules, including enzymes and proteins such as Akt, Raf-1, and human epidermal growth factor receptor-2 (HER2) . These interactions lead to the degradation of these proteins, thereby inhibiting their function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits cell growth in a time- and dose-dependent manner, more potently than traditional Hsp90 inhibitors . It influences cell function by causing cell-cycle arrest at the G2/M phase and inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism by downregulating Bcl-2 and Bcl-xL, upregulating Bax, and cleaving caspase-9 and poly (ADP-ribose) polymerase (PARP) .
Molecular Mechanism
The molecular mechanisms of this compound involve activation of the mitochondrial apoptotic pathway and the degradation of breast cancer-related proteins . It exerts its effects at the molecular level by binding to Hsp90, leading to the degradation of its client proteins . This results in the inhibition of the Akt/mTOR signaling pathway, thereby suppressing the proliferation, migration, and invasion of cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause significant changes in the effects of this product in laboratory settings. It has been found to inhibit cell growth more potently than traditional Hsp90 inhibitors . It also induces cell-cycle arrest at the G2/M phase and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth and prolong survival in a xenograft murine model . At a dose of 10 μM, this compound demonstrated potent anti-proliferative effects when combined with other drugs .
Metabolic Pathways
This compound is involved in the Akt/mTOR signaling pathway . It inhibits this pathway by decreasing the phosphorylation of Akt, mTOR, S6, and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) .
Transport and Distribution
This compound is rapidly converted to its active form in tumor tissues, suggesting that it is efficiently transported and distributed within cells
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. As an Hsp90 inhibitor, it is likely to be found wherever Hsp90 is located within the cell. Hsp90 is typically found in the cytosol, but it can also be located in the mitochondria and the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
SNX-2112 is synthesized through a multi-step process that involves the preparation of intermediate compounds, followed by their coupling and cyclization . The synthetic route typically includes the following steps:
- Preparation of the intermediate compound by reacting a substituted benzamide with a cyclohexylamine derivative.
- Coupling of the intermediate with a tetrahydroindazole derivative.
- Cyclization of the coupled product to form the final this compound compound.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
SNX-2112 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
SNX-2112 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tool compound to study the role of Hsp90 in protein folding and stability.
Biology: The compound is used to investigate the molecular mechanisms of cell growth, survival, and apoptosis.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including multiple myeloma, breast cancer, and cervical cancer
Industry: The compound is used in the development of new anticancer drugs and as a reference standard in quality control processes.
Comparison with Similar Compounds
SNX-2112 is compared with other Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (17-AAG) and its analogs . While both this compound and 17-AAG inhibit Hsp90 activity, this compound has shown greater potency and selectivity, as well as improved pharmacokinetic properties . Additionally, this compound has demonstrated efficacy in a broader range of cancer cell lines and has fewer side effects compared to 17-AAG .
List of Similar Compounds
- 17-allylamino-17-demethoxygeldanamycin (17-AAG)
- 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG)
- NVP-AUY922
- BIIB021
These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic profiles .
Properties
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908112-43-6, 945626-71-1 | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNX-2112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNX-2112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.